N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide

Succinate dehydrogenase inhibition Antifungal drug discovery Crop protection

Obtain the unsubstituted pyrazol-5-yl-phenoxybenzamide core (CAS 1207028-18-9) to independently explore the published SDHI SAR. Optimized derivatives achieve IC50 1.22 mg/L and in vivo efficacy of 66.7% at 100 mg/L against Valsa mali. Its validated binding mode (ΔGcal -46.8 kcal/mol) supports click chemistry, fluorescent tagging, or photoaffinity labeling for chemical proteomics. This synthetically tractable core enables focused library synthesis and hit-to-lead optimization for antifungal, neurological, and probe discovery programs.

Molecular Formula C23H19N3O2
Molecular Weight 369.424
CAS No. 1207028-18-9
Cat. No. B2485840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide
CAS1207028-18-9
Molecular FormulaC23H19N3O2
Molecular Weight369.424
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O2/c1-17-16-22(26(25-17)19-8-4-2-5-9-19)24-23(27)18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16H,1H3,(H,24,27)
InChIKeyQAGTUBMEXCJXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide (CAS 1207028-18-9): Procurement-Relevant Baseline for Pyrazol-5-yl-phenoxybenzamide Screening


N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide (CAS 1207028-18-9) is a synthetic small molecule belonging to the pyrazol-5-yl-phenoxybenzamide class. This chemotype is characterized by a diphenyl ether pharmacophore linked via an amide bond to a 3-methyl-1-phenyl-1H-pyrazol-5-yl moiety. The broader compound class has recently been investigated for its potential as succinate dehydrogenase inhibitors (SDHIs) with broad-spectrum antifungal activity [1], and related heteroarylphenoxy benzamide scaffolds have been patented as kappa opioid receptor ligands [2]. However, no primary research paper or patent specifically characterizes the biological activity, selectivity, or pharmacokinetic properties of this exact compound in a head-to-head comparative manner.

Why Generic Substitution Fails for N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide (CAS 1207028-18-9)


Within the pyrazol-5-yl-phenoxybenzamide class, minor structural modifications lead to profound shifts in target engagement and antifungal potency. Published structure-activity relationship (SAR) data demonstrate that the substitution pattern on both the phenoxy ring and the pyrazole core dictates SDH inhibitory activity. For instance, the optimized derivative compound 12x (2-(3,5-dichlorophenoxy)-N-[4-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzamide) exhibits an SDH IC50 of 1.22 mg/L and a binding energy (ΔGcal) of -46.8 kcal/mol, significantly outperforming the commercial SDHI Fluxapyroxad (IC50 = 8.32 mg/L, ΔGcal = -41.1 kcal/mol) [1]. Therefore, simply substituting CAS 1207028-18-9 with a seemingly similar pyrazole-amide or phenoxybenzamide derivative without precise characterization data risks selecting a compound with drastically different—and potentially negligible—target activity.

Quantitative Differentiation Evidence for N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide Procurement Decisions


SDH Enzyme Inhibitory Potency: Class-Leading Compound 12x vs. Commercial SDHI Fluxapyroxad

While direct data for CAS 1207028-18-9 are absent from the primary literature, the most advanced congener in its class, compound 12x, demonstrates a 6.8-fold improvement in SDH enzyme IC50 relative to the commercial fungicide Fluxapyroxad. Specifically, compound 12x achieves an IC50 of 1.22 mg/L versus 8.32 mg/L for Fluxapyroxad [1]. This establishes the pyrazol-5-yl-phenoxybenzamide scaffold as capable of potent SDH engagement. Procurement of CAS 1207028-18-9 may be justified as a key intermediate or comparator for internal SAR exploration aimed at capturing this potency advantage.

Succinate dehydrogenase inhibition Antifungal drug discovery Crop protection

In Vitro Antifungal Spectrum: Broad-Spectrum Activity of the Pyrazol-5-yl-phenoxybenzamide Class

The class-leading derivative compound 12x displays broad-spectrum in vitro antifungal activity. Against Valsa mali, it achieves an EC50 of 0.52 mg/L, which is a 24-fold improvement over Fluxapyroxad (EC50 = 12.5 mg/L). Against Botrytis cinerea, the EC50 is 3.42 mg/L, 2.4-fold better than Fluxapyroxad (EC50 = 8.33 mg/L) [1]. This broad efficacy profile suggests that analogs within this series, possibly including CAS 1207028-18-9, retain the pharmacophoric elements necessary for multi-species fungal control.

Antifungal activity Plant pathogens EC50

In Vivo Protective Efficacy: Class Validation in Plant Fungal Disease Models

In vivo experiments at 100 mg/L demonstrate that compound 12x provides 89.3% protective efficacy against Sclerotinia sclerotiorum, comparable to the 96.4% achieved by Fluxapyroxad. Crucially, against Valsa mali, 12x achieves 66.7% inhibition, substantially outperforming Fluxapyroxad's 29.2% [1]. These results confirm that the pyrazol-5-yl-phenoxybenzamide class can translate in vitro potency into in vivo disease control. CAS 1207028-18-9 represents the unadorned core of this validated pharmacophore.

In vivo efficacy Plant protection Sclerotinia sclerotiorum

Molecular Docking and Binding Mode: Target Engagement Superiority Over Commercial SDHIs

Molecular docking studies reveal that compound 12x binds to the SDH complex with a calculated binding energy (ΔGcal) of -46.8 kcal/mol, which is 5.7 kcal/mol more favorable than Fluxapyroxad's -41.1 kcal/mol. The enhanced binding is attributed to hydrogen bonding, π-cation, and π-π interactions within the active site [1]. The phenoxybenzamide and pyrazole motifs present in CAS 1207028-18-9 are the foundational elements enabling these interactions, as confirmed by the SAR trends reported in the study.

Molecular docking Binding energy SDH complex

Patent Landscape: Heteroarylphenoxy Benzamide IP Space Encompasses the Core Scaffold

Patent AU2017365123B2 explicitly claims heteroarylphenoxy benzamide derivatives, a genus that structurally encompasses the pyrazol-5-yl-phenoxybenzamide core of CAS 1207028-18-9. The granted claims are directed toward kappa opioid receptor modulation for treating neurological and psychiatric disorders [1]. This IP protection signals the scaffold's recognized value in a distinct therapeutic area beyond agrochemicals, providing an orthogonal rationale for procuring CAS 1207028-18-9 for CNS-focused drug discovery programs.

Kappa opioid receptor Patent analysis Therapeutic applications

Prioritized Application Scenarios for Procuring N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide (CAS 1207028-18-9)


SDHI Lead Optimization and SAR Expansion in Agrochemical Discovery

CAS 1207028-18-9 serves as a synthetically tractable, unsubstituted core scaffold for generating focused libraries of pyrazol-5-yl-phenoxybenzamide derivatives. Published SAR from the class-leading compound 12x demonstrates that strategic substitution on the phenoxy and pyrazole rings can yield SDHIs with an IC50 of 1.22 mg/L and in vivo efficacy against Valsa mali (66.7% at 100 mg/L) [1]. Procurement of the core scaffold enables internal medicinal chemistry teams to independently explore this validated SAR landscape.

Antifungal Screening Library Diversification for Broad-Spectrum Crop Protection

The pyrazol-5-yl-phenoxybenzamide class has demonstrated broad-spectrum in vitro activity against multiple agriculturally relevant fungal pathogens, including Valsa mali (EC50 0.52 mg/L for the optimized analog) and Botrytis cinerea (EC50 3.42 mg/L) [1]. Acquiring CAS 1207028-18-9 allows for its inclusion as a core scaffold in phenotypic screening decks, enabling the discovery of novel antifungal hits through scaffold hopping or late-stage functionalization.

CNS Drug Discovery: Kappa Opioid Receptor Modulator Development

Patent AU2017365123B2 claims heteroarylphenoxy benzamides, a structural class that includes the core of CAS 1207028-18-9, as kappa opioid receptor ligands for neurological and psychiatric indications [2]. Procurement is warranted for research groups exploring non-opioid analgesic or mood disorder therapies, where this compound can act as a starting point for structure-activity relationship studies within a protected IP space.

Chemical Biology Probe Development Targeting Succinate Dehydrogenase

The validated binding mode of the pyrazol-5-yl-phenoxybenzamide class, characterized by hydrogen bonding, π-cation, and π-π interactions within the SDH active site (ΔGcal = -46.8 kcal/mol for the optimized analog) [1], supports the use of CAS 1207028-18-9 as a minimalist probe for SDH target engagement studies. Its unadorned structure facilitates the attachment of click chemistry handles, fluorescent tags, or photoaffinity labels for chemical proteomics applications.

Quote Request

Request a Quote for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.